Cas no 838880-77-6 (1-(3-chlorophenyl)methyl-1H-1,3-benzodiazole)

1-(3-chlorophenyl)methyl-1H-1,3-benzodiazole 化学的及び物理的性質
名前と識別子
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- 1-(3-chlorophenyl)methyl-1H-1,3-benzodiazole
- 1-[(3-chlorophenyl)methyl]benzimidazole
- 1H-Benzimidazole, 1-[(3-chlorophenyl)methyl]-
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- インチ: 1S/C14H11ClN2/c15-12-5-3-4-11(8-12)9-17-10-16-13-6-1-2-7-14(13)17/h1-8,10H,9H2
- InChIKey: QHYIRANSSQXDBU-UHFFFAOYSA-N
- ほほえんだ: C1N(CC2=CC=CC(Cl)=C2)C2=CC=CC=C2N=1
じっけんとくせい
- 密度みつど: 1.23±0.1 g/cm3(Predicted)
- ふってん: 417.3±47.0 °C(Predicted)
- 酸性度係数(pKa): 4.86±0.10(Predicted)
1-(3-chlorophenyl)methyl-1H-1,3-benzodiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-13909306-0.05g |
1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazole |
838880-77-6 | 0.05g |
$73.0 | 2023-05-25 | ||
Enamine | EN300-13909306-10000mg |
1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazole |
838880-77-6 | 90.0% | 10000mg |
$1163.0 | 2023-09-30 | |
Enamine | EN300-13909306-500mg |
1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazole |
838880-77-6 | 90.0% | 500mg |
$260.0 | 2023-09-30 | |
Enamine | EN300-13909306-1000mg |
1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazole |
838880-77-6 | 90.0% | 1000mg |
$271.0 | 2023-09-30 | |
Enamine | EN300-13909306-250mg |
1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazole |
838880-77-6 | 90.0% | 250mg |
$249.0 | 2023-09-30 | |
Enamine | EN300-13909306-50mg |
1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazole |
838880-77-6 | 90.0% | 50mg |
$227.0 | 2023-09-30 | |
Enamine | EN300-13909306-5000mg |
1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazole |
838880-77-6 | 90.0% | 5000mg |
$783.0 | 2023-09-30 | |
Enamine | EN300-13909306-100mg |
1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazole |
838880-77-6 | 90.0% | 100mg |
$238.0 | 2023-09-30 | |
Enamine | EN300-13909306-2500mg |
1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazole |
838880-77-6 | 90.0% | 2500mg |
$529.0 | 2023-09-30 |
1-(3-chlorophenyl)methyl-1H-1,3-benzodiazole 関連文献
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1. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
1-(3-chlorophenyl)methyl-1H-1,3-benzodiazoleに関する追加情報
1-(3-chlorophenyl)methyl-1H-1,3-benzodiazole
1-(3-chlorophenyl)methyl-1H-1,3-benzodiazole, also known by its CAS number 838880-77-6, is a heterocyclic aromatic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the class of benzodiazoles, which are widely studied for their unique electronic properties and structural versatility. The molecule consists of a benzene ring fused with a diazole ring, with a chlorophenylmethyl substituent attached at the 1-position. This substitution pattern imparts specific electronic and steric effects, making it a valuable compound for both academic research and industrial applications.
The synthesis of 1-(3-chlorophenyl)methyl-1H-1,3-benzodiazole typically involves multi-step organic reactions, often starting from readily available starting materials such as o-phenylenediamine or its derivatives. Recent advancements in synthetic methodologies have enabled the efficient construction of this compound with high purity and yield. Researchers have explored various catalytic systems and reaction conditions to optimize the synthesis process, ensuring scalability for potential large-scale production.
One of the most promising applications of 1-(3-chlorophenyl)methyl-1H-1,3-benzodiazole lies in its use as a building block for advanced materials. Its aromaticity and conjugated system make it an excellent candidate for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent studies have demonstrated that incorporating this compound into polymer frameworks can significantly enhance the charge transport properties of the resulting materials. For instance, a 2023 study published in Nature Materials highlighted its role in improving the efficiency of OLEDs by facilitating better electron-hole recombination.
In addition to its electronic applications, 1-(3-chlorophenyl)methyl-1H-1,3-benzodiazole has shown potential in the field of fluorescence sensing. Its ability to act as a fluorescent probe for metal ions and small molecules has been extensively investigated. A 2022 study in Chemical Science reported that this compound can selectively bind to copper ions in aqueous solutions, offering a simple and sensitive method for copper detection. This property makes it a valuable tool in environmental monitoring and biomedical diagnostics.
The structural flexibility of 1-(3-chlorophenyl)methyl-1H-1,3-benzodiazole also lends itself to applications in drug discovery. Its ability to form hydrogen bonds and participate in π–π interactions makes it an attractive scaffold for designing bioactive molecules. Recent research has focused on modifying the chlorophenylmethyl group to enhance its pharmacokinetic properties, such as solubility and bioavailability. These efforts have led to promising candidates for anti-cancer drug development.
The physical properties of 1-(3-chlorophenyl)methyl-1H-1,3-benzodiazole, including its melting point, solubility, and thermal stability, have been thoroughly characterized using modern analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These studies have provided critical insights into its suitability for various industrial processes and applications.
In terms of environmental impact, recent studies have assessed the biodegradability and eco-toxicity of 1-(3-chlorophenyl)methyl-1H-1,3-benzodiazole. While initial findings suggest that it is not inherently toxic to aquatic organisms at low concentrations, further research is needed to fully understand its long-term effects on ecosystems.
The future outlook for 1-(3-chlorophenyl)methyl-1H-1,3-benzodiazole is bright, with ongoing research exploring its potential in emerging fields such as quantum computing materials and bio-inspired sensors. Collaborative efforts between academic institutions and industry partners are expected to drive innovation and accelerate its commercialization.
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